molecular formula C16H20N4O3S B12243261 5-{[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-3-methyl-1,2,4-oxadiazole

5-{[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-3-methyl-1,2,4-oxadiazole

Cat. No.: B12243261
M. Wt: 348.4 g/mol
InChI Key: IVBIUFBUAZJQPZ-UHFFFAOYSA-N
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Description

5-{[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-3-methyl-1,2,4-oxadiazole is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that combines a benzenesulfonyl group, an octahydropyrrolo[3,4-c]pyrrole ring, and a 1,2,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-3-methyl-1,2,4-oxadiazole typically involves multiple steps:

    Formation of the Octahydropyrrolo[3,4-c]pyrrole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzenesulfonyl Group: This is achieved through sulfonylation reactions using benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the 1,2,4-Oxadiazole Ring: This step involves the cyclization of a suitable precursor, often using reagents like hydrazine and carbon disulfide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl group.

    Reduction: Reduction reactions can target the oxadiazole ring or the benzenesulfonyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and cellular pathways. Its structural features make it a candidate for binding studies with various biomolecules.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, the compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-{[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(Benzenesulfonyl)-1,2,4-oxadiazole: Lacks the octahydropyrrolo[3,4-c]pyrrole ring.

    Octahydropyrrolo[3,4-c]pyrrole-2-yl-methyl-1,2,4-oxadiazole: Lacks the benzenesulfonyl group.

    Benzenesulfonyl-octahydropyrrolo[3,4-c]pyrrole: Lacks the 1,2,4-oxadiazole ring.

Uniqueness

The uniqueness of 5-{[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-3-methyl-1,2,4-oxadiazole lies in its combination of structural features. The presence of the benzenesulfonyl group, the octahydropyrrolo[3,4-c]pyrrole ring, and the 1,2,4-oxadiazole ring in a single molecule provides a unique set of chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C16H20N4O3S

Molecular Weight

348.4 g/mol

IUPAC Name

5-[[5-(benzenesulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-3-methyl-1,2,4-oxadiazole

InChI

InChI=1S/C16H20N4O3S/c1-12-17-16(23-18-12)11-19-7-13-9-20(10-14(13)8-19)24(21,22)15-5-3-2-4-6-15/h2-6,13-14H,7-11H2,1H3

InChI Key

IVBIUFBUAZJQPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)CN2CC3CN(CC3C2)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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